2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 726158-09-4
VCID: VC16149508
InChI: InChI=1S/C21H15BrFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29)
SMILES:
Molecular Formula: C21H15BrFN5OS
Molecular Weight: 484.3 g/mol

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

CAS No.: 726158-09-4

Cat. No.: VC16149508

Molecular Formula: C21H15BrFN5OS

Molecular Weight: 484.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide - 726158-09-4

Specification

CAS No. 726158-09-4
Molecular Formula C21H15BrFN5OS
Molecular Weight 484.3 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H15BrFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29)
Standard InChI Key QQDNNGWLUYKPBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Introduction

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula results in a molecular weight of approximately 484.3 g/mol. This compound belongs to the class of triazole derivatives, which are known for their significant biological activities, including antimicrobial and antifungal properties.

Synthesis

The synthesis of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. A general synthetic route may include the formation of the triazole ring followed by the introduction of the sulfanyl group and the acetamide moiety. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activity

Triazole derivatives are known for their significant biological activities, including antimicrobial and antifungal properties. The mechanism of action for this specific compound is under investigation but is believed to involve interactions with enzymes or receptors, leading to the modulation of biochemical pathways and potential therapeutic effects.

Safety and Handling

The compound is classified with warnings for skin irritation and serious eye irritation. It is essential to handle it with appropriate protective measures to avoid exposure .

HazardDescription
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

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